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Compound of Interest

Compound Name: YM-155 hydrochloride

CAS No.: 355406-09-6

Cat. No.: B1602956

Get Quote

Executive Summary
YM-155 (Sepantronium Bromide) represents a class of imidazolium-based small molecules

originally identified as a first-in-class survivin suppressant.[1][2] Unlike standard

chemotherapeutics that target tubulin or DNA replication broadly, YM-155 was designed to

inhibit the transcriptional activity of the BIRC5 (survivin) gene promoter.

However, recent high-fidelity studies indicate a dual mechanism of action. While YM-155

potently suppresses survivin, it also acts as a DNA intercalator and Topoisomerase II

poison, particularly in cells with low basal survivin levels. This guide dissects the molecular
signaling pathway, provides self-validating experimental protocols, and addresses the
translational challenges of this compound.

Part 1: The Molecular Mechanism
The Primary Pathway: Transcriptional Suppression
The canonical mechanism of YM-155 involves the disruption of the transcription factor complex

required for BIRC5 expression. Survivin is unique among Inhibitor of Apoptosis Proteins (IAPs)
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because it is expressed primarily in the G2/M phase and is essential for mitotic progression.

Target: The BIRC5 promoter region (-149 to -71).

Mechanism: YM-155 disrupts the binding of the ILF3/p54(nrb) complex and Sp1 (Specificity

Protein 1) to the survivin promoter.[3]

Outcome: This prevents the transcriptional machinery from initiating mRNA synthesis,

leading to a rapid depletion of survivin protein (half-life ~30 minutes). Without survivin, the

chromosomal passenger complex (CPC) fails, leading to mitotic catastrophe and

spontaneous apoptosis.

The Secondary Pathway: DNA Damage Response
In specific contexts (e.g., neuroblastoma or quiescent cells), YM-155 induces cytotoxicity faster

than survivin depletion would predict. This is driven by:

Topoisomerase II

Inhibition: YM-155 binds to the ATP-binding site of Top2

, preventing DNA religation.

DNA Intercalation: Direct induction of Double-Strand Breaks (DSBs), visualized by

-H2AX foci accumulation.

ROS Generation: Induction of oxidative stress leading to mitochondrial membrane

permeabilization.

Pathway Visualization
The following diagram illustrates the dual-action pathway of YM-155 leading to apoptosis.
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Figure 1: Dual-mechanism signaling pathway of YM-155 involving transcriptional suppression

of BIRC5 and direct DNA damage induction.

Part 2: Experimental Validation Protocols
To validate YM-155 activity, you must demonstrate both the phenotype (death) and the

mechanism (survivin loss/DNA damage).

Protocol: Preparation and Storage
YM-155 is hygroscopic and light-sensitive. Improper handling leads to hydrolysis and loss of

potency.

Solubility: Dissolve YM-155 hydrochloride in DMSO to a stock concentration of 10 mM.

Note: Solubility in water is possible but less stable for long-term storage.

Storage: Aliquot into light-protected (amber) tubes. Store at -80°C. Avoid freeze-thaw cycles

(maximum 2 cycles).

Working Solution: Dilute in serum-free media immediately before use.

Protocol: IC50 Determination (Potency Check)
YM-155 is extremely potent. Standard MTT assays often fail if cell density is too high because

the drug acts on replicating cells.

Cell Density: Seed cells at low density (2,000–3,000 cells/well in 96-well plates) to ensure

log-phase growth during treatment.

Dose Range: 0.1 nM to 1000 nM (Log scale).

Incubation: 48 hours (Survivin half-life is short, but apoptosis takes time to manifest).

Reference Values:
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Cell Line Tissue Origin Typical IC50 (nM) Reference

PC-3 Prostate 2.3 – 10.0

A375 Melanoma 3.0 – 5.0

SK-N-BE(2) Neuroblastoma 15.0 – 25.0

| HeLa | Cervical | 10.0 – 30.0 | |

Protocol: Mechanistic Validation Workflow
This workflow confirms that cell death is caused by the specific pathway described above.
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Result:
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Figure 2: Step-by-step experimental workflow for validating YM-155 mechanism of action.

Critical Technical Note for Western Blotting: Because YM-155 targets transcriptional factors,

whole-cell lysates may dilute the signal.

Recommendation: Use a Nuclear/Cytoplasmic fractionation kit.

Observation: You should see a decrease in nuclear survivin before you see global protein

depletion.

Controls: Use Doxorubicin (positive control for DNA damage) and Vehicle (DMSO).
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Part 3: Troubleshooting & Optimization
Issue: "I see cell death, but Survivin levels aren't dropping."

Cause: You may be overdosing. At concentrations >100 nM, YM-155 acts as a general DNA

intercalator, killing cells via "off-target" DNA damage before transcriptional suppression can

occur.

Solution: Titrate down. The specific survivin-suppressing window is narrow (typically 1–50

nM).

Issue: "High toxicity in control (normal) cells."

Insight: While YM-155 was marketed as cancer-selective, it depends on the transporter

SLC35F2 for cellular entry. Normal cells expressing SLC35F2 (like certain fibroblasts) will be

sensitive.

Validation: Check SLC35F2 expression levels in your cell lines using qPCR. High SLC35F2

correlates with YM-155 super-sensitivity.

Part 4: Clinical Translation & Limitations
Despite promising in vitro data, YM-155 has faced hurdles in clinical trials (Phase II).

Pharmacokinetics (PK): YM-155 has a rapid renal clearance.

Clinical Protocol: Requires a 168-hour continuous intravenous infusion (CIVI) to maintain

therapeutic plasma levels.

Efficacy: Single-agent activity in solid tumors (NSCLC, Prostate) was modest.

Future Direction: Current research focuses on using YM-155 as a chemosensitizer. By

lowering the apoptotic threshold (via survivin depletion), it makes tumors significantly more

sensitive to platinum-based drugs (Cisplatin) or TRAIL agonists.
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[https://www.benchchem.com/product/b1602956/docs#technical-guide-ym-155-
hydrochloride-apoptosis-induction-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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